2-Pyridyl 2-methoxy-5-methylbenzenesulfonate
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Overview
Description
2-Pyridyl 2-methoxy-5-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a pyridine ring attached to a methoxy-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridyl 2-methoxy-5-methylbenzenesulfonate typically involves the reaction of 2-pyridyl sulfonyl chloride with 2-methoxy-5-methylphenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyridyl 2-methoxy-5-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the methoxy-methylbenzenesulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Pyridyl 2-methoxy-5-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Pyridyl 2-methoxy-5-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Omeprazole sulfone: A related compound with a similar sulfonate group but different substituents on the pyridine ring.
5-Methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl}-1H-benzimidazole: Another compound with a sulfonate group and a pyridine ring.
Uniqueness
2-Pyridyl 2-methoxy-5-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO4S |
---|---|
Molecular Weight |
279.31 |
IUPAC Name |
pyridin-2-yl 2-methoxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C13H13NO4S/c1-10-6-7-11(17-2)12(9-10)19(15,16)18-13-5-3-4-8-14-13/h3-9H,1-2H3 |
InChI Key |
DAJHBNWHPXPVEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=N2 |
Origin of Product |
United States |
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